Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
Description
This compound features a piperazine core substituted with an ethyl carboxylate group and a sulfonamide-linked phenylcarbamoyl moiety. The phenylcarbamoyl group is further modified with a 2-benzoyl-4-methylphenyl substituent, creating a multi-domain structure (Fig. 1).
Properties
IUPAC Name |
ethyl 4-[4-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O6S/c1-3-37-28(34)30-15-17-31(18-16-30)38(35,36)23-12-10-22(11-13-23)27(33)29-25-14-9-20(2)19-24(25)26(32)21-7-5-4-6-8-21/h4-14,19H,3,15-18H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOWNMZPYDCHEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-methylphenyl isocyanate with 4-aminobenzenesulfonyl chloride to form an intermediate, which is then reacted with piperazine-1-carboxylate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the role of piperazine derivatives, including the compound , in cancer treatment. Piperazine rings are prevalent in many approved drugs due to their ability to interact with various biological targets. For instance, compounds containing the piperazine moiety have been shown to inhibit specific kinases involved in cancer cell proliferation, such as cyclin-dependent kinases (CDK) .
Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine-containing compounds that exhibited potent activity against cancer cell lines. The structural modifications around the piperazine ring led to enhanced binding affinity and selectivity for targeted kinases, making these compounds promising candidates for further development .
Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. Piperazine derivatives have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Case Study : Research has demonstrated that certain piperazine derivatives can act as serotonin receptor modulators, which are crucial for managing conditions such as anxiety and depression. The specific interactions of these compounds with serotonin receptors can lead to improved therapeutic profiles .
Synthetic Intermediate
Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate can serve as a versatile intermediate in organic synthesis. Its complex structure allows for further derivatization, leading to the development of novel compounds with tailored properties.
Applications in Drug Development
The compound can be utilized in the synthesis of new pharmaceuticals by modifying its functional groups. For example, variations on the sulfonamide or carbamate functionalities can yield derivatives with enhanced solubility or bioavailability.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations
Key structural analogs differ in substituents on the phenyl rings, sulfonamide linkages, and piperazine modifications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
*Inferred based on structural similarity to known bioactive analogs.
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: The 2-benzoyl-4-methylphenyl group in the target compound may enhance lipophilicity and target binding compared to the 3-cyanothiophen-2-yl group in , which introduces electron-withdrawing effects .
Synthetic Accessibility :
- The target compound likely employs a multi-step synthesis involving tert-butyl carbamate intermediates (as in ) or direct carbamoyl coupling ().
- Analogous compounds with simpler substituents (e.g., ) achieve higher yields (>90%) compared to those requiring complex coupling (e.g., , % yield).
Trifluoromethylphenyl analogs () highlight the role of fluorinated groups in enhancing blood-brain barrier penetration, a feature absent in the target compound .
Contradictions and Limitations
- Synthesis Yields: While reports 95% yields for morpholinoquinazoline derivatives, describes crude products requiring purification, indicating variability in synthetic efficiency .
- Biological Data Gaps : Most evidence lacks explicit bioactivity data for the target compound, necessitating extrapolation from structural analogs.
Biological Activity
Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antiviral, anticancer, and enzyme inhibition activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a piperazine ring, which is known for its versatility in medicinal chemistry. The compound's design incorporates a sulfonamide moiety, which is often associated with enhanced biological activity.
1. Antiviral Activity
Research has highlighted the compound's activity against various viral targets. In particular, studies have shown that derivatives similar to this compound exhibit potent inhibitory effects on the hepatitis C virus (HCV). For instance, a related compound demonstrated an effective concentration (EC50) against HCV genotypes 1b and 1a of approximately 7 nM, indicating strong antiviral potential .
2. Anticancer Activity
The compound's anticancer properties have been explored through structure-activity relationship (SAR) studies. These studies indicate that modifications in the phenyl and sulfonamide groups significantly influence cytotoxicity against cancer cell lines. For example, certain derivatives have shown IC50 values lower than standard chemotherapeutic agents like doxorubicin, suggesting their potential as novel anticancer agents .
| Compound | Target Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A-431 (skin cancer) | <0.5 | |
| Compound B | Jurkat (leukemia) | <0.5 | |
| Ethyl Derivative | HCV | 7 |
3. Enzyme Inhibition
Enzyme inhibition studies reveal that the compound can act as an inhibitor for specific enzymes involved in disease pathways. For example, it has been noted that piperazine derivatives can inhibit certain kinases associated with cancer progression. The sulfonamide group is particularly effective in enhancing binding affinity to target enzymes .
Case Studies
Case Study 1: Antiviral Efficacy
A study conducted on N-benzyl-4-heteroaryl-piperazine derivatives demonstrated that modifications similar to those found in this compound significantly improved antiviral activity against HCV by optimizing the substituents on the piperazine ring .
Case Study 2: Anticancer Activity
In another investigation focusing on sulfonamide derivatives, researchers found that compounds with similar structural features exhibited remarkable cytotoxic effects against various cancer cell lines, providing a basis for further development of this class of compounds as potential anticancer therapies .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 4-((4-((2-benzoyl-4-methylphenyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for yield and purity?
- Methodology :
- Stepwise synthesis : Use palladium-catalyzed coupling reactions for introducing the carbamoyl group, followed by sulfonylation with a sulfonyl chloride derivative. Piperazine carboxylation can be achieved using tert-butyloxycarbonyl (Boc) protection/deprotection strategies to avoid side reactions .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios (e.g., 1.2 equivalents of coupling agents like benzoyl chloride) to minimize byproducts. Purify intermediates via silica gel chromatography with gradients of methanol/dichloromethane (e.g., 0–12% MeOH in DCM) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Recommended techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.2 ppm, piperazine protons at δ 3.3–3.7 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 487.1–762.3) with ESI or MALDI ionization .
- HPLC : Use reverse-phase C18 columns with mobile phases like methanol/buffer mixtures (e.g., 65:35 methanol/sodium acetate pH 4.6) to assess purity (>98%) .
Q. How can researchers assess the chemical stability of this compound under various storage and experimental conditions?
- Stability protocols :
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (e.g., >150°C) .
- Hydrolytic stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative susceptibility : Expose to H₂O₂ or radical initiators (e.g., AIBN) to test sulfonyl or benzoyl group stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of substituents in this compound?
- SAR strategies :
- Fragment-based design : Replace the benzoyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate target binding .
- Piperazine modifications : Substitute the ethyl carboxylate with bulkier tert-butyl or acetyl groups to assess steric effects on receptor interactions .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or GPCRs .
Q. What strategies are recommended for identifying protein targets or biological pathways modulated by this compound?
- Target identification workflows :
- Chemical proteomics : Use affinity chromatography with immobilized compound analogs to pull down interacting proteins, followed by LC-MS/MS identification .
- Transcriptomic profiling : Treat cell lines (e.g., HEK293) with the compound and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
- Kinase screening panels : Test inhibition against kinase libraries (e.g., Eurofins) to prioritize targets like tyrosine kinases .
Q. What experimental approaches are suitable for resolving discrepancies in bioactivity data across different assay systems?
- Data reconciliation methods :
- Assay standardization : Normalize data using positive controls (e.g., staurosporine for kinase assays) and Z’-factor validation .
- Orthogonal assays : Confirm cytotoxicity (via MTT) and target engagement (via SPR or ITC) to rule out false positives .
- Meta-analysis : Compare IC₅₀ values across cell lines (e.g., cancer vs. non-cancer) to identify cell-type-specific effects .
Q. How should in vivo pharmacokinetic studies be structured to evaluate the bioavailability and metabolic fate of this compound?
- PK study design :
- Dosing regimens : Administer orally (10–50 mg/kg) or intravenously (5 mg/kg) in rodent models, collecting plasma/tissue samples at 0–24 hours .
- Bioanalysis : Quantify compound levels via LC-MS/MS using deuterated internal standards .
- Metabolite identification : Perform hepatic microsome incubations and UPLC-QTOF analysis to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
